N-(5-((2-((4-butylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide
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Description
N-(5-((2-((4-butylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C22H21F3N4O2S2 and its molecular weight is 494.55. The purity is usually 95%.
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Scientific Research Applications
Antiallergy Agents
Compounds similar to the query chemical, specifically N-(4-substituted-thiazolyl)oxamic acid derivatives, have been identified as potent, orally active antiallergy agents. These compounds exhibit significant potency in rat PCA models for antiallergy activity, with some analogues showing 50% inhibition at low dosages, highlighting their potential as stronger alternatives to existing antiallergy medications (Hargrave et al., 1983).
Anticancer Activity
Another application area is in anticancer research, where similar thiadiazole and benzamide containing compounds have been synthesized and evaluated for their in vitro anticancer activity against a panel of human cancer cell lines. The study found that these compounds exhibited promising anticancer activity, with some showing GI50 values comparable to the standard drug Adriamycin. Molecular docking and ADMET predictions further supported the potential of these compounds as anticancer agents (Tiwari et al., 2017).
Corrosion Inhibition
Research on benzothiazole derivatives, including those structurally related to the queried compound, has demonstrated their effectiveness as corrosion inhibitors for carbon steel in acidic solutions. These inhibitors offer enhanced stability and inhibition efficiency, providing a chemical means for protecting industrial materials against corrosion (Hu et al., 2016).
Antimicrobial Agents
Thiadiazole derivatives have also been synthesized and evaluated for their antimicrobial activity, revealing that certain compounds exhibit significant inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as fungal strains. This indicates their potential utility in developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Bikobo et al., 2017).
Optical Properties in Polymer Systems
In the field of materials science, derivatives incorporating thiadiazole and benzamide groups have been explored for their optical properties, particularly in conducting polymers. Such compounds have demonstrated potential for applications in optoelectronics due to their stable and tunable emission properties (Soyleyici et al., 2013).
Properties
IUPAC Name |
N-[5-[2-(4-butylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F3N4O2S2/c1-2-3-6-14-9-11-15(12-10-14)26-18(30)13-32-21-29-28-20(33-21)27-19(31)16-7-4-5-8-17(16)22(23,24)25/h4-5,7-12H,2-3,6,13H2,1H3,(H,26,30)(H,27,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXUWXUHJKHOBSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F3N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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